

# N-ethylcyclopentanamine CAS number lookup

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## Compound of Interest

Compound Name: **N-ethylcyclopentanamine**

Cat. No.: **B2991286**

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## An In-Depth Technical Guide to **N-ethylcyclopentanamine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **N-ethylcyclopentanamine**, a secondary aliphatic amine of interest in synthetic chemistry and drug discovery. The document elucidates its core chemical identity, including its definitive CAS number, and delves into its physicochemical properties. The primary focus is on the practical application of this compound, detailing a robust synthesis protocol via reductive amination, validated analytical methodologies for its characterization and quantification, and critical safety and handling procedures. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively synthesize, analyze, and safely handle **N-ethylcyclopentanamine** in a laboratory setting.

## Chemical Identity and Physicochemical Properties

**N-ethylcyclopentanamine**, also known by synonyms such as Cyclopentylethylamine and N-Cyclopentyl-n-ethylamine, is a secondary amine featuring a cyclopentyl ring and an ethyl group attached to the nitrogen atom.<sup>[1][2]</sup> Its unique structural characteristics influence its reactivity and physical properties.

The Chemical Abstracts Service (CAS) has assigned the number 45592-46-9 to **N-ethylcyclopentanamine**.<sup>[1][2][3][4]</sup> This identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

A summary of its key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Registry Number	45592-46-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>15</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	113.20 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a> <a href="#">[6]</a>
Boiling Point	119-120 °C (at 29 Torr)	<a href="#">[1]</a> <a href="#">[6]</a>
Density (Predicted)	0.84 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[6]</a>
pKa (Predicted)	11.12 ± 0.20	<a href="#">[1]</a> <a href="#">[6]</a>
SMILES	CCNC1CCCC1	<a href="#">[3]</a>
InChIKey	SRTHFWNTKVOSBA-UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis Pathway: Reductive Amination

The most common and efficient method for synthesizing **N-ethylcyclopentanamine** is through the reductive amination of cyclopentanone with ethylamine.[\[7\]](#)[\[8\]](#) This one-pot reaction is widely favored in both academic and industrial settings due to its high atom economy and the use of readily available starting materials.[\[9\]](#)

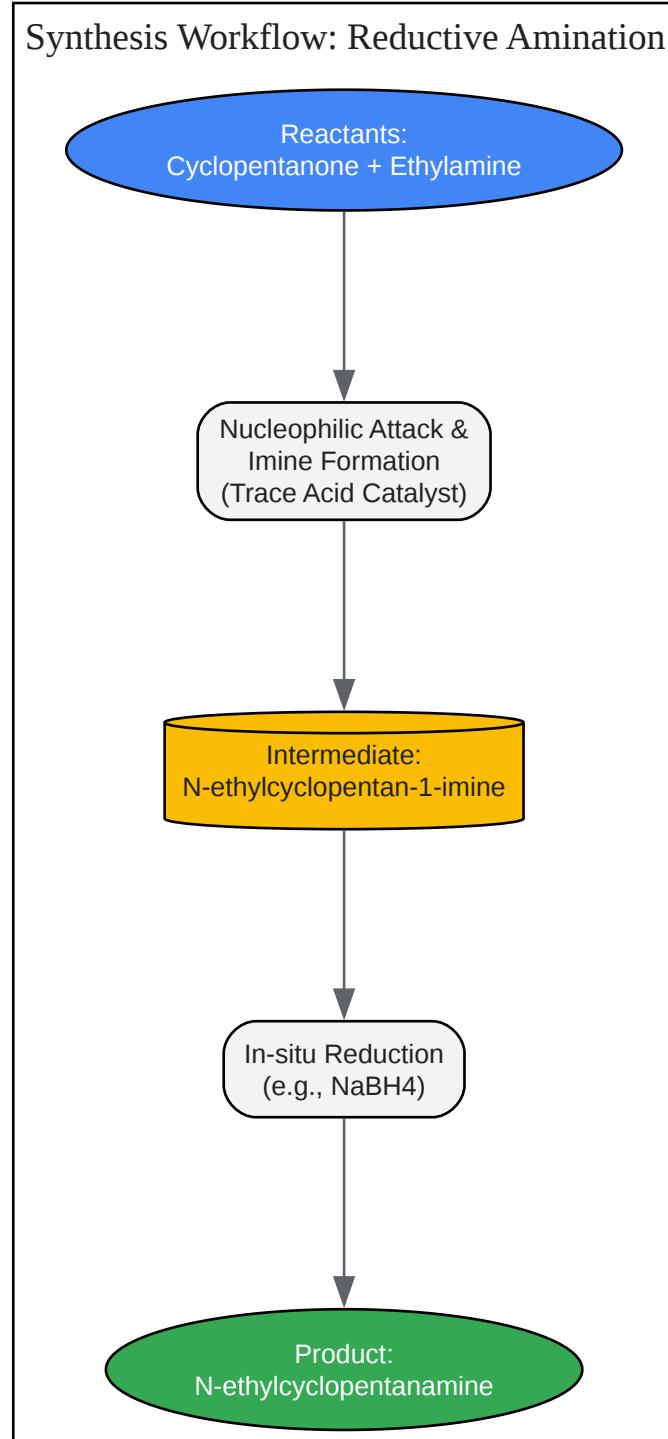
## Mechanistic Insight

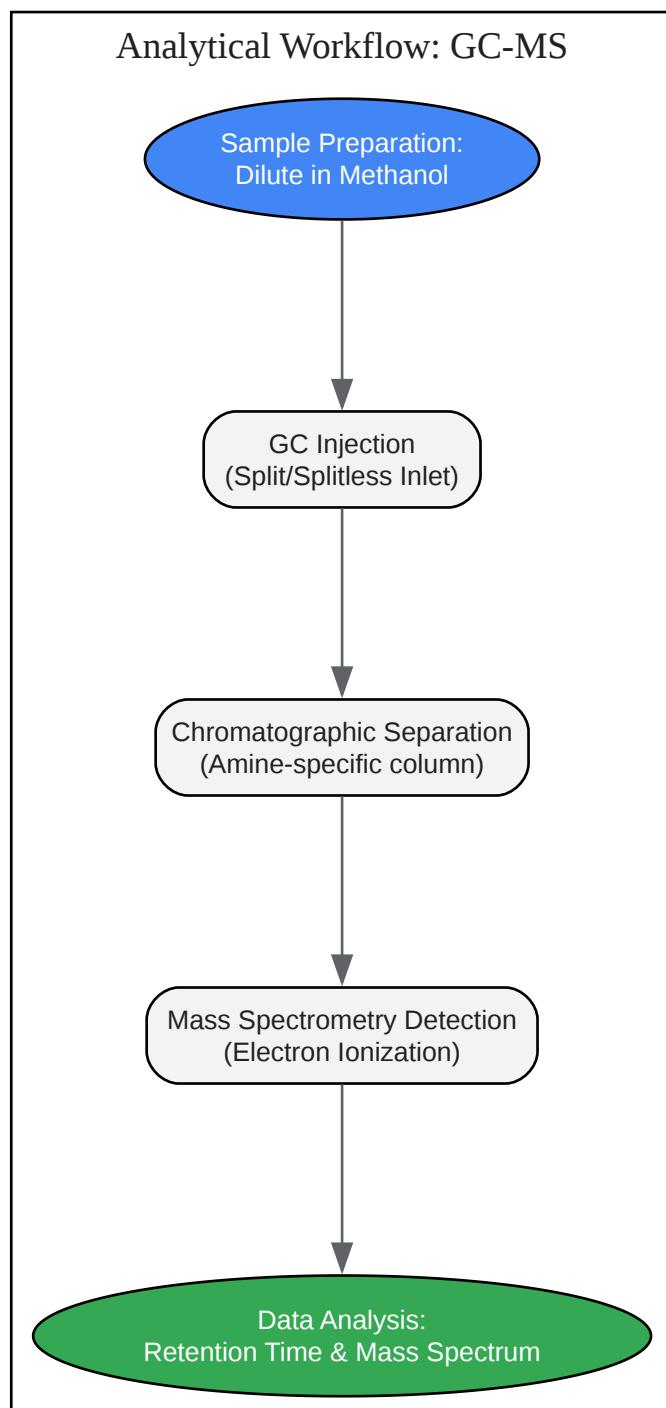
The reaction proceeds in two principal steps:

- **Imine Formation:** The nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of cyclopentanone. This is typically catalyzed by a trace amount of acid. The resulting hemiaminal intermediate then undergoes dehydration to form an N-ethylcyclopentan-1-imine.[\[7\]](#)[\[9\]](#) This step is reversible, and the removal of water can drive the equilibrium toward the imine product.

- Reduction: The C=N double bond of the imine intermediate is then reduced to a single bond. This reduction is achieved in-situ by a suitable reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ) or catalytic hydrogenation, to yield the final **N-ethylcyclopentanamine** product.[\[9\]](#) [\[10\]](#)

The choice of a mild reducing agent like sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) is particularly advantageous as it is selective for the imine over the ketone, allowing the entire reaction to be performed in a single pot without isolating the imine intermediate.





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